3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Description

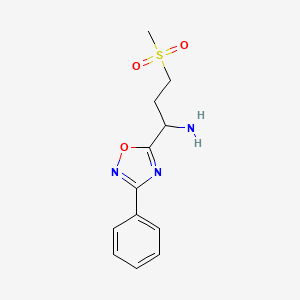

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a small organic molecule featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a propan-1-amine chain modified with a methylsulfonyl group at the 3-position. The methylsulfonyl (SO₂CH₃) moiety is a polar, electron-withdrawing group that enhances solubility and metabolic stability compared to its thioether (SMe) counterparts. This compound is part of a broader class of 1,2,4-oxadiazole derivatives, which are widely explored in medicinal chemistry due to their bioisosteric properties and versatility in drug design .

Properties

IUPAC Name |

3-methylsulfonyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-19(16,17)8-7-10(13)12-14-11(15-18-12)9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGGHUMAGIFLEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine, also known by its IUPAC name (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Chemical Formula | C17H22N4O4S |

| Molecular Weight | 378.446 g/mol |

| DrugBank ID | DB07067 |

| CAS Number | Not available |

Research indicates that this compound may exhibit multiple biological activities:

- Antitumor Activity : The compound has shown selective in vitro and in vivo antitumor activity against various cancer cell lines. It operates through mechanisms that may involve the modulation of cell cycle-related proteins and apoptosis pathways .

- Anti-inflammatory Effects : The compound appears to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-17. This suggests potential applications in treating inflammatory diseases .

- Cell Proliferation Regulation : It has been shown to influence cell proliferation positively when overexpressed, which can be inhibited by glypican 3 (GPC3), indicating its role in regulating growth factors .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antitumor Effects : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to their interaction with cyclin-dependent kinases (CDKs) and other cell cycle-related proteins .

- Inflammation Model : In an animal model of inflammation, the compound significantly reduced inflammatory markers and improved lung function in guinea pigs subjected to allergen exposure .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antitumor | Selective cytotoxicity against cancer cell lines (e.g., MCF-7) |

| Anti-inflammatory | Inhibition of TNF-alpha and IL-17 release |

| Cell Proliferation | Modulation of growth factor signaling pathways |

Scientific Research Applications

Pharmacological Research

The compound’s structure suggests potential activity as a drug candidate. The oxadiazole moiety is known for its biological activities, including anti-inflammatory and antimicrobial properties. Studies have indicated that derivatives of oxadiazoles can exhibit significant antibacterial effects against various pathogens.

Case Study:

A study on related oxadiazole compounds demonstrated their efficacy in inhibiting bacterial growth in vitro, suggesting that 3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine could be explored for antibiotic development .

Anti-Cancer Activity

Research has indicated that compounds containing oxadiazole rings may possess anti-cancer properties by inducing apoptosis in cancer cells. The incorporation of the methylsulfonyl group may enhance the bioavailability and efficacy of the compound.

Case Study:

In vitro studies have shown that similar compounds can inhibit tumor cell proliferation by disrupting cellular metabolism and promoting programmed cell death . This warrants further investigation into the specific mechanisms of action for this compound.

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.

Data Table: Properties for Material Applications

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Potential Use | Coatings, Polymers |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related analogs, focusing on substituent variations on the 1,2,4-oxadiazole ring and the sulfur-containing side chain.

Core Structure Variations

Table 1: Structural Comparison of Key Analogs

Key Observations

Sulfur Oxidation State: The target compound’s methylsulfonyl group (SO₂CH₃) imparts higher polarity and aqueous solubility compared to the methylthio (SCH₃) analogs (e.g., CAS 1573547-96-2) .

Aryl Substituent Effects :

- Substitutions on the phenyl ring (e.g., 4-methoxy in , 4-fluoro in ) alter electronic and steric properties. Methoxy groups increase lipophilicity, while fluorine enhances electronegativity and may reduce CYP-mediated metabolism.

Chain Length and Flexibility :

Research Implications

- Drug Design : The methylsulfonyl group in the target compound offers a balance between solubility and stability, making it a candidate for central nervous system (CNS) targets where blood-brain barrier penetration is critical .

- SAR Studies : Analogs with fluorine or methoxy substituents (e.g., ) are valuable for structure-activity relationship (SAR) studies to optimize receptor binding or enzymatic inhibition.

- Synthetic Accessibility : The propan-1-amine backbone (as in ) is a common building block, suggesting scalable synthesis routes for derivatives .

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(Methylsulfonyl)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine?

Answer:

The synthesis typically involves multi-step reactions , starting with cyclocondensation to form the 1,2,4-oxadiazole ring. Key steps include:

- Oxadiazole formation : Reacting a nitrile derivative (e.g., 3-phenyl-1,2,4-oxadiazole precursor) with hydroxylamine under reflux in ethanol/water (1:1) at 80–90°C for 6–8 hours .

- Propan-1-amine functionalization : Introducing the methylsulfonyl group via nucleophilic substitution or oxidation of a methylthio intermediate (e.g., using H₂O₂ in acetic acid at 50°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity.

Critical parameters : Temperature control during cyclocondensation and stoichiometric precision in sulfonation steps to avoid byproducts like sulfones or over-oxidation .

Basic: How is the compound characterized to confirm its structural integrity?

Answer:

A combination of spectroscopic and chromatographic methods is used:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of the methylsulfonyl group (δ ~3.1 ppm for S–CH₃ in <sup>1</sup>H; δ ~40–45 ppm for S–C in <sup>13</sup>C) and oxadiazole ring protons (δ ~8.2–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 308.1 for C₁₃H₁₅N₃O₃S) .

- HPLC : Purity assessment using a C18 column (acetonitrile/water, 60:40, 1 mL/min) with UV detection at 254 nm .

Validation : Compare spectral data with structurally analogous compounds, such as 3-(methylthio)propan-1-amine derivatives .

Advanced: How can computational methods predict the bioactivity of this compound against specific targets?

Answer:

Molecular docking and QSAR models are employed:

- Docking : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., kinases or GPCRs). The oxadiazole ring’s electron-deficient nature may facilitate π–π stacking with aromatic residues in active sites .

- QSAR : Correlate substituent effects (e.g., methylsulfonyl’s electron-withdrawing nature) with bioactivity data from analogs. For example, methylsulfonyl groups enhance metabolic stability compared to methylthio groups .

- MD Simulations : Assess binding stability over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the sulfonyl group and Lys/Arg residues) .

Validation : Cross-reference predictions with in vitro assays (e.g., IC₅₀ values for enzyme inhibition).

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from purity variations or assay conditions . Mitigation strategies include:

- Purity verification : Re-analyze batches via HPLC and NMR to rule out impurities (>98% purity required for reliable IC₅₀ data) .

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., cisplatin for cytotoxicity assays) .

- Meta-analysis : Compare data across studies using tools like PRISMA. For example, conflicting IC₅₀ values in antimicrobial studies may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) .

Case study : A 2024 study resolved conflicting cytotoxicity data by identifying batch-dependent oxidation of the methylsulfonyl group, which altered solubility .

Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the oxadiazole ring .

- Solvent : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers >pH 8.0 to prevent sulfonyl group degradation .

- Monitoring : Conduct stability tests via HPLC every 6 months; discard if purity drops below 95% .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Lipid solubility : Introduce lipophilic substituents (e.g., fluorophenyl groups) to enhance blood-brain barrier penetration, guided by LogP calculations (target LogP ~2.5) .

- Metabolic stability : Replace labile groups (e.g., methylthio) with methylsulfonyl to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve oral bioavailability .

Validation : Pharmacokinetic parameters (t₁/₂, Cmax) assessed in rodent models using LC-MS/MS .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal exposure (potential irritant) .

- Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile intermediates (e.g., thiols) .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced: How does the methylsulfonyl group influence the compound’s electronic properties?

Answer:

The electron-withdrawing nature of the methylsulfonyl group:

- Modulates reactivity : Enhances electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks at the C5 position .

- Spectroscopic impact : Downfield shifts in <sup>13</sup>C NMR due to deshielding effects (e.g., S=O groups cause δ ~105–110 ppm for adjacent carbons) .

- Computational data : DFT calculations (B3LYP/6-31G*) show a 10% increase in dipole moment compared to methylthio analogs, improving solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.